Prasterone enanthate, also known as dehydroepiandrosterone enanthate, is a synthetic derivative of prasterone (dehydroepiandrosterone). It is classified as a steroid ester and serves primarily as a long-acting prodrug of prasterone. This compound is particularly relevant in the context of menopausal hormone therapy, where it is often combined with estradiol valerate to enhance therapeutic effects. Prasterone enanthate has garnered attention for its potential weak androgenic effects and its dual role as both an androgen and estrogen prohormone, making it useful in hormone replacement therapies for menopausal women.
Prasterone enanthate is synthesized from prasterone through the esterification process with enanthic acid. The compound falls under the classification of steroid hormones and is recognized for its biochemical properties that allow it to be converted into both androgens and estrogens in the body. Its chemical formula is with a molar mass of approximately 400.6 g/mol .
The synthesis of prasterone enanthate involves the esterification of prasterone with enanthic acid. This reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion to the desired ester product. Various methods can be employed for this synthesis, including:
The esterification process generally involves the following steps:
Prasterone enanthate exhibits a steroidal structure characterized by four fused carbon rings typical of steroid compounds. The molecular structure can be represented as follows:
Prasterone enanthate can undergo several chemical reactions, including:
Upon administration via intramuscular injection, prasterone enanthate undergoes hydrolysis in tissue depots to release prasterone and heptanoic acid (enanthic acid). This process allows prasterone to enter systemic circulation, where it exerts its biological effects. Pharmacokinetic studies indicate that prasterone levels peak within 1 to 4 days post-injection, with effects lasting approximately 18 days due to its prolonged action .
Prasterone acts as an agonist for both androgen and estrogen receptors, influencing various physiological processes such as muscle growth, fat distribution, and sexual function. Its neurosteroid properties also contribute to mood regulation and cognitive function.
Prasterone enanthate is primarily used in hormone replacement therapy for individuals with adrenal insufficiency or those experiencing age-related declines in hormone levels. Its applications include:
Prasterone enanthate (DHEA enanthate) emerged from mid-20th century steroid research aimed at developing long-acting hormonal formulations. Schering AG patented the compound in 1968–1971 through strategic esterification of dehydroepiandrosterone (DHEA), a native adrenal steroid [2] [5] [7]. This chemical modification exploited pharmaceutical principles of prodrug design: the enanthate (heptanoate) ester group significantly delayed systemic release by slowing hydrolysis from tissue deposition sites after intramuscular injection [2] [9]. The combination formulation with estradiol valerate (marketed as Gynodian Depot from 1975) represented an innovative therapeutic approach for menopausal symptoms, positioning prasterone enanthate as a weak androgen component intended to provide psychotropic benefits without virilizing effects [5] [9]. Its development coincided with growing scientific interest in DHEA's physiological decline during aging and potential therapeutic applications [1] [8].
Table 1: Development Timeline of Prasterone Enanthate
Year | Milestone | Significance |
---|---|---|
1966 | Initial clinical testing | Early evaluation of estrogen-androgen combinations |
1968 | Patent filing (Schering AG) | Protection of esterification methodology |
1972 | First scientific publication | Documentation of menopausal symptom trials |
1975 | Market introduction (Europe) | Launch of Gynodian Depot |
Prasterone enanthate (C₂₆H₄₀O₃; molecular weight 400.603 g/mol) is classified as a C19 androstane steroid derivative with specific modifications:
Table 2: Structural Attributes of Prasterone Enanthate
Structural Feature | Biochemical Significance | Pharmacological Impact |
---|---|---|
Δ⁵-unsaturation (A-ring) | Prevents 5α-reductase saturation | Maintains metabolic flexibility |
3β-enanthate ester | Increases lipophilicity | Prolongs depot release from injection site |
17-ketone group | Allows reduction to 17β-hydroxytestosterone | Enables tissue-specific androgen synthesis |
Unmodified D-ring | Preserves binding to neurosteroid targets | Maintains GABAergic modulation capacity |
Prasterone enanthate exerts multi-system physiological effects through its conversion to DHEA and downstream metabolites:
Endocrine Functions
As a DHEA prodrug, prasterone enanthate serves as a prehormone reservoir for peripheral intracrine conversion to sex steroids. Target tissues (including vaginal epithelium, bone, and adipose) express steroidogenic enzymes that transform DHEA into:
Neurosteroid Activities
Beyond endocrine conversion, DHEA directly modulates neural excitability via:
Prasterone enanthate’s slow-release pharmacokinetics potentially sustains these neuroactive effects, though direct evidence remains limited compared to native DHEA.
Table 3: Biochemical Actions in Physiological Systems
Target System | Primary Mechanisms | Functional Outcomes |
---|---|---|
Peripheral endocrine | Intracrine conversion to androgens/estrogens | Tissue-specific hormone effects without systemic exposure |
Neurosteroid signaling | Direct receptor modulation (GABAA, NMDA, σ1) | Regulation of neuronal excitability and stress responses |
Neurotrophic pathways | Enhancement of synaptogenesis and neurogenesis | Potential cognitive and mood modulation |
Adrenal restoration | Precursor replenishment in deficiency states | Improvement in energy, libido, and well-being |
Compound Nomenclature and Classification
Table 4: Systematic Terminology for Prasterone Enanthate
Nomenclature Type | Designation |
---|---|
IUPAC Name | [(3S,8R,9S,10R,13S,14S)-10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] heptanoate |
Chemical Formula | C₂₆H₄₀O₃ |
CAS Registry | 23983-43-9 |
Synonyms | Dehydroepiandrosterone enanthate; DHEA-E; Prasterone heptanoate; SH-90300-D |
Therapeutic Category | Androgen ester; Neurosteroid; Estrogen precursor |
ATC Code | G03EA03 (Combined with estrogen) |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0